4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile
Overview
Description
4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile is a chemical compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research fields. The structure of this compound includes a chromen-2-one moiety linked to a benzonitrile group through an oxymethyl bridge.
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, are known to exhibit a wide range of biological activities, including anti-inflammatory, anticoagulant, antibacterial, and antifungal effects .
Mode of Action
Coumarin derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives are known to interact with a variety of biochemical pathways, leading to downstream effects .
Result of Action
Coumarin derivatives are known to have significant inhibitory activity against the growth of certain bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-methyl-2-oxochromen-7-ol and 4-cyanobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-methyl-2-oxochromen-7-ol is reacted with 4-cyanobenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- (4-Methyl-2-oxochromen-7-yl) furan-2-carboxylate
Uniqueness
4-[(4-Methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile is unique due to its specific structural features, such as the oxymethyl bridge linking the chromen-2-one and benzonitrile groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-[(4-methyl-2-oxochromen-7-yl)oxymethyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-12-8-18(20)22-17-9-15(6-7-16(12)17)21-11-14-4-2-13(10-19)3-5-14/h2-9H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUOXGKSZLOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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